molecular formula C22H27NO B4960985 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol

4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol

Cat. No. B4960985
M. Wt: 321.5 g/mol
InChI Key: CSTHTSWEEQLRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol, also known as AEDP, is a synthetic compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol is not fully understood. However, it has been suggested that 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol may exert its biological effects by modulating the activity of various enzymes and signaling pathways. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf-life, which makes it suitable for storage and transportation. However, 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has some limitations for lab experiments. It is a relatively new compound, and its biological activities and mechanisms of action are not fully understood. Further research is needed to elucidate its potential therapeutic applications and optimize its use in lab experiments.

Future Directions

There are several future directions for the research on 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol. First, more studies are needed to investigate its biological activities and mechanisms of action. Second, the potential therapeutic applications of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be explored in more detail, particularly in the areas of inflammation, cancer, and neurodegenerative diseases. Third, the development of novel derivatives of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol with improved biological activities and pharmacological properties should be pursued. Finally, the safety and toxicity of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol need to be thoroughly evaluated to ensure its suitability for clinical use.

Synthesis Methods

The synthesis of 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol involves the reaction of 4-piperidone with allyl magnesium bromide, followed by the addition of ethyl magnesium bromide and diphenylacetonitrile. The resulting product is then reduced with sodium borohydride to yield 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol.

Scientific Research Applications

4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been reported to exhibit anti-inflammatory, antioxidant, antitumor, and analgesic activities. 4-allyl-3-ethyl-2,6-diphenyl-4-piperidinol has also been found to possess neuroprotective and anti-depressant effects.

properties

IUPAC Name

3-ethyl-2,6-diphenyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-3-15-22(24)16-20(17-11-7-5-8-12-17)23-21(19(22)4-2)18-13-9-6-10-14-18/h3,5-14,19-21,23-24H,1,4,15-16H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSTHTSWEEQLRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(CC1(CC=C)O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2,6-diphenyl-4-(prop-2-en-1-yl)piperidin-4-ol

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